di-tert-Butyl acetylenedicarboxylate

Description

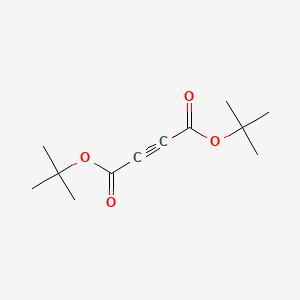

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCRUXRGQFLOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984583 | |

| Record name | Di-tert-butyl but-2-ynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66086-33-7 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) 2-butynedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66086-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl 2-butynedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl but-2-ynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl 2-butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Di-tert-Butyl Acetylenedicarboxylate (CAS 66086-33-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Modern Synthesis

Di-tert-butyl acetylenedicarboxylate (DTBAD), identified by its CAS number 66086-33-7, is a symmetrical alkyne dicarboxylate ester that has emerged as a powerful and versatile reagent in the field of organic chemistry.[1][2] Its unique electronic and steric properties, conferred by the electron-withdrawing carboxylate groups and the bulky tert-butyl substituents, make it a highly valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of DTBAD, from its fundamental properties to its sophisticated applications in cycloaddition reactions and the synthesis of heterocyclic compounds, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties: A Foundation for Strategic Application

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 66086-33-7 | [1][3][4] |

| Molecular Formula | C₁₂H₁₈O₄ | [4] |

| Molecular Weight | 226.27 g/mol | [1][4] |

| Appearance | Colorless to off-white solid | [5] |

| Melting Point | 33-37 °C (lit.) | [1][5] |

| Boiling Point | 80-82 °C at 0.05 mmHg (lit.) | [1][5] |

| Synonyms | 2-Butynedioic acid di-tert-butyl ester, Di-tert-butyl 2-butynedioate | [1][2] |

The solid form of DTBAD at room temperature simplifies handling and weighing compared to its liquid analogue, diethyl acetylenedicarboxylate.[1][6] Its moderate melting point allows for its use in a variety of reaction conditions, both in solution and under melt conditions in specific cases. The tert-butyl groups significantly influence its solubility, rendering it soluble in a range of common organic solvents.

Core Reactivity: The Electrophilic Alkyne

The synthetic utility of this compound stems from the electrophilic nature of its carbon-carbon triple bond. The two adjacent tert-butoxycarbonyl groups act as strong electron-withdrawing groups, polarizing the alkyne and making it susceptible to nucleophilic attack and a valuable component in cycloaddition reactions.[7] This inherent reactivity is the cornerstone of its widespread use in constructing diverse molecular frameworks.

A Prime Dienophile in Diels-Alder Reactions

One of the most prominent applications of DTBAD is as a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7] This reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The electron-deficient nature of the alkyne in DTBAD allows it to readily react with electron-rich dienes to form substituted cyclohexadiene derivatives.[8]

The steric bulk of the tert-butyl groups can play a crucial role in the stereochemical outcome of the reaction, influencing the facial selectivity of the diene's approach.[9] This aspect is particularly important in asymmetric Diels-Alder reactions where controlling the formation of stereocenters is critical.[10][11]

Illustrative Workflow: Diels-Alder Reaction with a Generic Diene

Caption: A generalized workflow for a Diels-Alder reaction involving DTBAD.

Expanding the Synthetic Toolkit: Beyond the Diels-Alder

While the Diels-Alder reaction is a major application, the utility of this compound extends to a variety of other important transformations.

1,3-Dipolar Cycloadditions: Access to Five-Membered Heterocycles

DTBAD is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, it readily reacts with azides to form triazoles, a privileged scaffold in medicinal chemistry. This "click chemistry" type reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for drug discovery and bioconjugation.

Michael Additions and Conjugate Additions

The electrophilic nature of the alkyne in DTBAD also allows it to participate in Michael additions and other conjugate addition reactions. Nucleophiles such as amines, thiols, and carbanions can add across the triple bond, leading to the formation of highly functionalized alkenes. This reactivity is instrumental in the synthesis of complex acyclic and cyclic systems.

Cross-Cyclotrimerization Reactions

In the presence of suitable catalysts, such as rhodium complexes, this compound can undergo cross-cyclotrimerization reactions with other alkynes and alkenes.[1][5] This powerful transformation allows for the rapid construction of substituted benzene rings and other aromatic systems with a high degree of chemo-, regio-, and enantioselectivity.

The Role of the tert-Butyl Group: More Than Just a Steric Shield

The tert-butyl esters in DTBAD are not merely passive bulky groups; they offer distinct advantages in synthetic design.

-

Steric Influence: As previously mentioned, the steric hindrance of the tert-butyl groups can direct the stereochemical outcome of reactions.

-

Protecting Group: The tert-butyl ester can function as a protecting group for the carboxylic acid.[12] It is stable to a variety of reaction conditions but can be cleaved under acidic conditions to reveal the free carboxylic acid, enabling further functionalization.

-

Solubility and Crystallinity: The lipophilic nature of the tert-butyl groups often enhances the solubility of the molecule in organic solvents and can improve the crystallinity of products, facilitating purification by recrystallization.

Reaction Mechanism: 1,3-Dipolar Cycloaddition with an Azide

Caption: Concerted [3+2] cycloaddition mechanism between an azide and DTBAD.

Experimental Protocol: A Self-Validating System for a Typical Diels-Alder Reaction

This protocol provides a robust and reproducible method for the reaction of this compound with a generic cyclic diene.

Materials:

-

This compound (DTBAD)

-

Cyclic diene (e.g., cyclopentadiene, freshly cracked)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the DTBAD in anhydrous toluene. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the cyclic diene (1.1 eq) in anhydrous toluene via a dropping funnel over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Diels-Alder adduct.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, especially if organometallic reagents or sensitive substrates are used.

-

Anhydrous Solvents: Water can react with some dienes or promote undesired side reactions.

-

Slow Addition of Diene: Helps to control the exothermicity of the reaction and can improve selectivity.

-

Reaction Monitoring: Essential for determining the endpoint of the reaction, preventing the formation of byproducts from prolonged reaction times.

-

Aqueous Workup: Removes any water-soluble impurities.

-

Column Chromatography: A standard and effective method for purifying the final product from unreacted starting materials and any byproducts.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin and eye damage.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[13]

Conclusion: A Key Enabler in Chemical Innovation

This compound has established itself as an indispensable reagent in the arsenal of the modern organic chemist. Its unique combination of electronic and steric properties facilitates a wide array of powerful chemical transformations, most notably the Diels-Alder and 1,3-dipolar cycloaddition reactions. The insights provided in this guide, from its fundamental properties to practical experimental considerations, are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile building block in their pursuit of novel molecules and innovative chemical solutions.

References

-

ResearchGate. Utility of Acetylenedicarboxylate in Organic Synthesis. [Link]

-

Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]

-

Memorial University Research Repository. Asymmetric Diels-Alder studies involving chiral acetylenic diesters and investigations of an intramolecular Diels-Alder approach to the pentalenolactones. [Link]

-

PubChem. Diethyl acetylenedicarboxylate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

- 1. 乙炔二羧酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound , 98% , 66086-33-7 - CookeChem [cookechem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 66086-33-7 [chemicalbook.com]

- 6. Diethyl acetylenedicarboxylate | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. memorial.scholaris.ca [memorial.scholaris.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mit.edu [web.mit.edu]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

di-tert-Butyl acetylenedicarboxylate molecular weight and formula

An In-Depth Technical Guide to Di-tert-Butyl Acetylenedicarboxylate: Properties, Synthesis, and Applications

Introduction

This compound (DBAD) is a highly versatile, electrophilic organic compound widely employed as a building block in modern organic synthesis. As a diester of acetylenedicarboxylic acid, its reactivity is dominated by the electron-deficient carbon-carbon triple bond, making it an exceptional reagent for constructing complex molecular architectures.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of DBAD, from its fundamental properties to its practical applications, with an emphasis on the rationale behind its use in synthetic methodologies.

Core Molecular and Physical Properties

This compound is identified by the CAS Number 66086-33-7.[2] Its structure features a central alkyne functional group flanked by two bulky tert-butyl ester groups. These tert-butyl groups are crucial to its utility; they provide steric bulk that can influence the regioselectivity of reactions and can be cleaved under acidic conditions to reveal the corresponding carboxylic acids, offering a strategic advantage in multi-step syntheses.

The molecular formula for DBAD is C₁₂H₁₈O₄, with a molecular weight of 226.27 g/mol .[2][3] It typically appears as a colorless to off-white solid at room temperature.[4]

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₄ | [3] |

| Molecular Weight | 226.27 g/mol | [2][3] |

| Linear Formula | (CH₃)₃COCOC≡CCOOC(CH₃)₃ | [2] |

| CAS Number | 66086-33-7 | [2][3][4] |

| Appearance | Colorless to off-white solid | [4] |

| Melting Point | 33-37 °C (lit.) | [2][4] |

| Boiling Point | 80-82 °C at 0.05 mmHg (lit.) | [2][4] |

| Synonyms | 2-Butynedioic acid di-tert-butyl ester, Di-tert-butyl 2-butynedioate | [2][3] |

Synthesis of this compound

A robust and common method for synthesizing DBAD involves the acid-catalyzed addition of isobutylene to acetylenedicarboxylic acid.[5] This procedure leverages the stability of the tert-butyl carbocation, which is readily formed from isobutylene in the presence of a strong acid catalyst.

Conceptual Workflow for DBAD Synthesis

The diagram below illustrates the key steps in the synthesis of DBAD from acetylenedicarboxylic acid and isobutylene.

Caption: Workflow for the synthesis of DBAD.

Detailed Synthesis Protocol

This protocol is a representative example and should be performed by trained personnel with appropriate safety measures.

-

Reaction Setup : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetylenedicarboxylic acid in dichloromethane.[5]

-

Cooling : Cool the solution to 0°C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent side reactions.

-

Catalyst Addition : Slowly add a strong acid catalyst, such as trifluoromethanesulfonic acid, to the cooled solution.[5] The acid protonates the acetylenedicarboxylic acid, activating it for nucleophilic attack.

-

Reagent Addition : Add an excess of isobutylene to the reaction mixture. Isobutylene, acting as the source of the tert-butyl groups, is protonated by the acid to form a stable tert-butyl carbocation. This carbocation is then attacked by the carboxylate groups.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup and Purification : Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound.

Core Applications in Organic Synthesis

The high electrophilicity of the alkyne in DBAD makes it a powerful tool, particularly in cycloaddition reactions for the synthesis of complex heterocyclic compounds.[2][6] It serves as a potent dienophile and dipolarophile.

Diels-Alder Reactions

DBAD is an excellent dienophile in [4+2] cycloaddition reactions with a wide range of dienes. The reaction proceeds efficiently to form substituted cyclohexadiene derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

1,3-Dipolar Cycloadditions

A key application of DBAD is its reaction with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocycles. For example, the reaction of DBAD with glycosyl azides is a well-established method for synthesizing triazole-containing carbohydrate mimetics.[2]

Reaction Pathway: 1,3-Dipolar Cycloaddition

The diagram below illustrates the general mechanism of a 1,3-dipolar cycloaddition between an azide and DBAD to form a triazole ring system.

Caption: General pathway for a [3+2] cycloaddition.

Michael Additions

DBAD is an effective Michael acceptor. Nucleophiles such as amines, thiols, and phosphines can add across the triple bond, leading to the formation of functionalized alkenes. This reaction is a cornerstone for creating highly substituted acyclic systems.[7]

Safety and Handling

This compound is classified as a Dangerous Good for transport and requires careful handling.[3] While a specific, comprehensive safety data sheet (SDS) should always be consulted from the supplier before use, general precautions can be inferred from related compounds.[8][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9][10]

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[4][10] Keep away from strong oxidizing agents and strong bases.[10]

Conclusion

This compound is a reagent of significant value in organic synthesis. Its unique combination of an electrophilic alkyne core and sterically demanding, cleavable tert-butyl ester groups provides chemists with a versatile tool for forging complex carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthetic routes, and reactivity patterns, as outlined in this guide, is essential for leveraging its full potential in the design and execution of innovative synthetic strategies in pharmaceutical and materials science research.

References

-

Di-tert-butyl azodicarboxylate | C10H18N2O4 | CID 97268. PubChem, National Center for Biotechnology Information. [Link]

-

Diethyl acetylenedicarboxylate | C8H10O4 | CID 69803. PubChem, National Center for Biotechnology Information. [Link]

-

Acetylenedicarboxylic acid. Wikipedia. [Link]

-

Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Spi-Chem. [Link]

-

Utility of Acetylenedicarboxylate in Organic Synthesis. ResearchGate. [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]

-

Safety Data Sheet: Di-tert-butyl azodicarboxylate. Labochema. [Link]

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]

-

tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses. [Link]

- Tert-butylacetylene production process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 乙炔二羧酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 66086-33-7 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. nbinno.com [nbinno.com]

- 8. Di-tert-butyl azodicarboxylate | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

di-tert-Butyl acetylenedicarboxylate physical properties melting point boiling point

An In-depth Technical Guide to the Physicochemical Properties of Di-tert-Butyl Acetylenedicarboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties, synthesis, and reactivity of this compound. The information presented herein is curated to provide not only factual data but also practical insights into its application in a laboratory setting.

Introduction and Chemical Identity

This compound (DBAD) is a dialkyl ester of acetylenedicarboxylic acid. Its structure is characterized by a central carbon-carbon triple bond flanked by two sterically bulky tert-butyl ester groups. This unique electronic and steric arrangement makes it a valuable reagent in organic synthesis, particularly in cycloaddition reactions and as a precursor to complex molecular architectures.

Chemical Structure:

-

IUPAC Name: Di-tert-butyl but-2-ynedioate

-

Synonyms: 2-Butynedioic acid di-tert-butyl ester, Di-tert-butyl 2-butynedioate[1]

-

Molecular Formula: C₁₂H₁₈O₄

-

Molecular Weight: 226.27 g/mol [1]

-

CAS Number: 66086-33-7[1]

The tert-butyl groups significantly influence the reactivity of the alkyne, rendering it highly electrophilic and a potent Michael acceptor. These groups also confer specific solubility properties and can be cleaved under acidic conditions, a feature often exploited in synthetic strategies involving protecting groups.

Physicochemical Properties

The physical state and thermal properties of this compound are critical for its handling, storage, and application in chemical reactions. It exists as a low-melting solid under standard conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to off-white solid | [2] |

| Melting Point | 33-37 °C (lit.) | [1][2][3] |

| Boiling Point | 80-82 °C at 0.05 mmHg (lit.) | [1][2] |

| Density | 1.0238 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4560 (estimate) | [2] |

| Storage Temperature | 2-8°C | [2] |

The boiling point is reported under reduced pressure, which indicates that the compound may be prone to decomposition at higher temperatures under atmospheric pressure. Its low melting point means it can often be handled as a liquid in a warm laboratory environment.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of acetylenedicarboxylic acid with tert-butanol. Due to the propensity of tert-butanol to eliminate water and form isobutylene under strongly acidic conditions, direct Fischer esterification is often modified. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with potassium tert-butoxide.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of DBAD.

Protocol: Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

-

Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass and crushed into a fine powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (33-37°C).

-

Observation: The rate of heating is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A narrow melting range is indicative of high purity.

Protocol: Determination of Boiling Point under Reduced Pressure

Given the thermal sensitivity of this compound, its boiling point is determined under vacuum to prevent decomposition.

-

Apparatus Setup: A small-scale distillation apparatus (e.g., a Hickman still or a short-path distillation setup) is assembled. A small sample of the compound is placed in the distillation flask with a boiling chip.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 0.05 mmHg) as measured by a manometer.

-

Heating: The distillation flask is gently heated in an oil bath.

-

Observation: The temperature of the vapor is monitored with a thermometer. The boiling point is the temperature at which a steady condensation of the liquid is observed on the condenser and the temperature reading on the thermometer remains constant.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic chemistry due to the electrophilic nature of its alkyne.

-

Cycloaddition Reactions: It is an excellent dienophile in Diels-Alder reactions and participates in 1,3-dipolar cycloadditions. It has been used in rhodium-catalyzed cross-cyclotrimerizations with other alkynes and alkenes.[2]

-

Michael Additions: The electron-withdrawing ester groups activate the alkyne for nucleophilic attack, making it a good Michael acceptor.

-

Protecting Group Chemistry: The tert-butyl ester groups can be selectively removed under acidic conditions, which is a valuable feature in multi-step syntheses. Di-tert-butyl dicarbonate, a related compound, is widely used to introduce the tert-butoxycarbonyl (Boc) protecting group onto amines.[4][5]

Representative Reaction: Rhodium-Catalyzed [2+2+2] Cyclotrimerization

Caption: Rh-catalyzed cyclotrimerization involving DBAD.

Safety and Handling

This compound is a corrosive compound and requires careful handling to avoid contact with skin and eyes and to prevent inhalation.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2] It is classified under storage class 8A for combustible corrosive hazardous materials.

Conclusion

This compound is a key building block in modern organic synthesis. A thorough understanding of its physical properties, particularly its melting and boiling points, is essential for its effective and safe use. Its low melting point and thermal sensitivity, as indicated by its vacuum distillation range, are critical parameters for experimental design. The high reactivity of its electron-deficient alkyne continues to be exploited in the synthesis of complex molecules for the pharmaceutical and material science industries.

References

-

Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses Procedure. [Link]

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

-

Di-tert-butyl dicarbonate. YouTube. [Link]

-

Diethyl acetylenedicarboxylate | C8H10O4. PubChem. [Link]

-

Di-tert-butyl azodicarboxylate | C10H18N2O4. PubChem. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Di-tert-butyl acetylenedicarboxylate

Introduction

Di-tert-butyl acetylenedicarboxylate (DTAD) is a valuable reagent in modern organic synthesis, primarily utilized as a potent dienophile in Diels-Alder reactions and a key component in various cycloaddition and multicomponent reactions.[1] Its bulky tert-butyl ester groups confer unique solubility and reactivity properties, making it an indispensable tool for constructing complex molecular architectures in pharmaceutical and materials science research.

However, the same reactivity that makes DTAD a valuable synthetic building block also necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle DTAD safely. It moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety that is both understood and self-validating.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment (PPE).

Table 1: Compound Identification [1][2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Butynedioic acid di-tert-butyl ester, Di-tert-butyl 2-butynedioate |

| CAS Number | 66086-33-7 |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| EINECS Number | 266-135-4 |

Table 2: Physicochemical Properties [1][2][3]

| Property | Value |

| Appearance | Colorless to off-white solid |

| Melting Point | 33-37 °C (lit.) |

| Boiling Point | 80-82 °C @ 0.05 mmHg (lit.) |

| Flash Point | >110 °C (>230 °F) |

| Storage Temperature | 2-8°C |

Section 2: Hazard Identification and Toxicological Profile

DTAD is classified as a hazardous substance. The primary risks are associated with its corrosive nature and potential for respiratory irritation. Understanding these hazards is critical for mitigating exposure risk.

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DTAD is classified as a corrosive solid that can also cause respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements [3]

| Code | Statement |

| H314 | Causes severe skin burns and eye damage. |

| H335 | May cause respiratory irritation. |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

The causality for these classifications lies in the chemical's reactivity. Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, the ester groups can potentially hydrolyze, leading to localized corrosive effects. The fine, solid nature of the compound also means it can be easily aerosolized, leading to inhalation risks.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and robust PPE, is essential to prevent exposure. The choice of each control is a direct response to the hazards identified in Section 2.

Engineering Controls

The single most effective engineering control is the mandatory use of a certified chemical fume hood for all manipulations of DTAD. This includes weighing, transferring, and adding the reagent to reaction vessels. The fume hood's constant airflow contains any dust or vapors, preventing inhalation, which is a primary exposure route.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

-

Eye and Face Protection: Given the severe eye damage risk (H314), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required. For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened. For hand protection, chemical-resistant gloves are mandatory. While specific breakthrough data for DTAD is not widely published, gloves made of butyl rubber or thicker nitrile rubber (e.g., 0.4 mm) are recommended based on their resistance to a broad range of organic chemicals. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in the event of an emergency or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the long-term stability of the reagent.

Handling Protocol

-

Preparation: Before retrieving the reagent, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary glassware and equipment.

-

Equilibration: If the reagent is stored in a refrigerator, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can degrade the reagent and create a more hazardous, clumpy material.

-

Weighing & Transfer: Conduct all weighing and transfer operations within the fume hood. Use a non-sparking spatula. To minimize dust creation, gently scoop the solid rather than pouring it from a height. Weigh the material onto a tared weigh paper or directly into the reaction vessel.

-

Addition: When adding DTAD to a solvent or reaction mixture, do so slowly and in a controlled manner.

-

Cleanup: Immediately after use, decontaminate the spatula and any other equipment. Wipe down the work surface within the fume hood.

-

Container Sealing: Securely close the reagent container immediately after use.

Storage Protocol

The primary objectives of proper storage are to maintain the chemical's integrity and to prevent accidental contact or reaction.

-

Temperature: Store in a refrigerator at the recommended temperature of 2-8°C .[2]

-

Atmosphere: Keep the container tightly closed to protect it from moisture and air.

-

Location: Store in a designated area for corrosive and reactive chemicals. The storage location should be secure and accessible only to authorized personnel ("Store locked up").[4]

-

Incompatibilities: Segregate DTAD from incompatible materials. This is a critical step to prevent dangerous reactions. Key incompatibilities include:

Section 5: Emergency Procedures

Even with meticulous planning, the potential for accidents exists. A clear, well-rehearsed emergency plan is essential.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Do not delay. Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures (Spill Response)

For a small spill contained within a chemical fume hood:

-

Alert: Alert personnel in the immediate area.

-

Isolate: Ensure the fume hood sash is kept at the lowest practical height.

-

Protect: Ensure you are wearing the appropriate PPE as described in Section 3.

-

Contain & Absorb: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container. Avoid actions that create dust.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

For large spills or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team immediately.[5]

Section 6: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility. DTAD and any materials contaminated with it must be treated as hazardous waste.

Disposal Protocol

The only acceptable method for the disposal of DTAD is through a licensed professional waste disposal service, typically coordinated by your institution's EHS department.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[6][7]

-

Segregation: Keep DTAD waste separate from other waste streams unless explicitly instructed otherwise by EHS. Do not mix it with incompatible materials.

-

Containment: Collect all solid waste, including contaminated PPE and cleanup materials, in a designated, compatible, and sealable hazardous waste container. The container must be in good condition and have a secure lid.

-

Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the associated hazards (Corrosive).

-

Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and away from general laboratory traffic.

-

Pickup: Arrange for pickup through your EHS department according to institutional procedures.

Sources

A Comprehensive Technical Guide to the Solubility of Di-tert-Butyl Acetylenedicarboxylate in Organic Solvents

Abstract

Di-tert-butyl acetylenedicarboxylate (DBAD) is a pivotal reagent in modern organic synthesis, widely employed as a potent electrophile and dienophile in various cycloaddition and carbon-carbon bond-forming reactions. The efficiency, yield, and outcome of these reactions are critically dependent on the appropriate choice of solvent, which hinges on a thorough understanding of the reagent's solubility characteristics. This in-depth technical guide provides a comprehensive analysis of the solubility of DBAD in common organic solvents. We will delve into the molecular determinants of its solubility, present a qualitative and inferred solubility profile based on documented reaction conditions, and offer a robust, step-by-step experimental protocol for researchers to quantitatively determine its solubility in novel solvent systems. This guide is intended for researchers, chemists, and drug development professionals who utilize DBAD and seek to optimize their synthetic methodologies through informed solvent selection.

Introduction to this compound (DBAD)

This compound, with the CAS number 66086-33-7, is a dialkyl ester of acetylenedicarboxylic acid.[1] It presents as a low-melting solid (melting point: 33-37 °C) and is a valuable building block in synthetic chemistry.[2] Its chemical structure features a central, electron-deficient carbon-carbon triple bond flanked by two sterically bulky tert-butyl ester groups. This unique electronic and steric arrangement makes it a highly reactive and versatile reagent, particularly in reactions such as 1,3-dipolar cycloadditions and rhodium-catalyzed cross-cyclotrimerizations. The successful application of DBAD in these synthetic transformations requires its complete dissolution in the reaction medium to ensure homogeneous reaction kinetics and maximize product yield. Therefore, a deep understanding of its solubility profile is not merely a matter of physical characterization but a fundamental prerequisite for its effective use.

The Molecular Basis of Solubility: A Structural Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The molecular architecture of DBAD provides clear indicators of its solubility behavior.

The key structural features influencing DBAD's solubility are:

-

Two tert-Butyl Groups: These large, nonpolar aliphatic groups are the dominant feature of the molecule. They create significant steric hindrance and contribute strong van der Waals forces, favoring interactions with nonpolar solvents.

-

Two Ester Carbonyl Groups (C=O): The carbonyl groups introduce polarity and possess lone pairs of electrons on the oxygen atoms. These sites can act as hydrogen bond acceptors, allowing for potential interactions with protic solvents.[3]

-

A Central Alkyne (C≡C): The carbon-carbon triple bond is relatively nonpolar and contributes to the molecule's rigid, linear core.

The overall character of DBAD is that of a large, predominantly nonpolar molecule with localized regions of moderate polarity. This structure predicts poor solubility in highly polar protic solvents like water, as the large hydrophobic tert-butyl groups would disrupt the strong hydrogen-bonding network of the solvent.[3][4] Conversely, it is expected to be readily soluble in a wide range of nonpolar aprotic (e.g., toluene, hexane) and polar aprotic (e.g., THF, dichloromethane, acetone) solvents where the intermolecular forces are more compatible.

Sources

Di-tert-Butyl Acetylenedicarboxylate: A Comprehensive Technical Guide for the Modern Researcher

Introduction: The Enduring Utility of a Sterically Hindered Dienophile

Di-tert-butyl acetylenedicarboxylate (DTBAD) is a powerful and versatile reagent in the synthetic chemist's toolkit. Characterized by a simple yet highly functionalized structure, it features a reactive carbon-carbon triple bond flanked by two sterically demanding tert-butyl ester groups. This unique combination of electronic and steric properties has established DTBAD as a valuable building block in a wide array of chemical transformations, most notably in the construction of complex cyclic and heterocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's history, synthesis, and reactivity is paramount to leveraging its full potential in the design and synthesis of novel molecular entities. This guide provides an in-depth exploration of this compound, from its historical roots to its contemporary applications in cutting-edge research.

A Journey Through Time: The Discovery and Evolution of Acetylenic Esters

The story of this compound is intrinsically linked to its parent compound, acetylenedicarboxylic acid. The first documented synthesis of acetylenedicarboxylic acid was reported in 1877 by the Polish chemist Ernest Bandrowski.[1] His method involved the treatment of α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solution, a foundational reaction that paved the way for the exploration of acetylenic compounds.[1]

While the precise first synthesis of this compound is not readily found in seminal, named publications, early explorations into the reactions of various acetylenic esters were carried out by researchers including P. M. Maitlis in the early 1960s. The development of synthetic routes to esters of acetylenedicarboxylic acid was a critical step in unlocking their utility, as the free acid is often less suitable for direct use in many organic reactions. The introduction of the bulky tert-butyl groups was a significant advancement, offering unique solubility, stability, and reactivity profiles compared to its methyl or ethyl counterparts.

The Art of Synthesis: A Modern and Validated Protocol

The synthesis of this compound is a common procedure in many organic synthesis labs. A widely accepted and reliable method involves the esterification of acetylenedicarboxylic acid with tert-butanol. This process typically requires an acid catalyst to facilitate the reaction. Below is a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the preparation of this compound from acetylenedicarboxylic acid and tert-butanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Acetylenedicarboxylic acid | 114.06 | 10.0 g | 0.0877 | Can be purchased or prepared. |

| tert-Butanol | 74.12 | 50 mL | - | Excess, acts as solvent and reagent. |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - | Catalyst. Handle with extreme care. |

| Dichloromethane | 84.93 | 100 mL | - | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For washing. |

| Brine | - | 50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying. |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0877 mol) of acetylenedicarboxylic acid in 50 mL of tert-butanol.

-

Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring solution. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of dichloromethane and 50 mL of water.

-

Extraction and Washing: Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent such as hexanes to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Excess tert-Butanol: Using an excess of tert-butanol serves a dual purpose: it acts as a solvent to dissolve the starting material and drives the esterification equilibrium towards the product side according to Le Chatelier's principle.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

Aqueous Work-up and Washing: The aqueous work-up is essential to remove the excess tert-butanol, sulfuric acid, and any water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to break any emulsions and remove residual water.

-

Purification Method: Vacuum distillation is employed due to the relatively high boiling point of the product, preventing decomposition at atmospheric pressure. Recrystallization is an alternative for obtaining a highly pure solid product.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its electron-deficient triple bond, making it an excellent electrophile and a potent dienophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction)

DTBAD is a highly effective dienophile in Diels-Alder reactions, readily reacting with a wide range of dienes to form substituted cyclohexadiene derivatives. The steric bulk of the tert-butyl groups can influence the stereoselectivity of the reaction, often favoring the formation of specific isomers.

Mechanism of the Diels-Alder Reaction:

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The electron-withdrawing nature of the two ester groups lowers the energy of the LUMO of the alkyne, facilitating the interaction with the HOMO of the diene.

Caption: General scheme of the Diels-Alder reaction with DTBAD.

1,3-Dipolar Cycloaddition

DTBAD also participates readily in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides and nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, which are common scaffolds in many pharmaceutical agents. For instance, the reaction with an organic azide yields a triazole derivative, a privileged structure in medicinal chemistry.

Applications in Drug Development and Beyond

The unique reactivity of this compound has made it a valuable tool in the synthesis of complex molecules with potential biological activity.

-

Heterocycle Synthesis: As a potent electrophile and cycloaddition partner, DTBAD is instrumental in the construction of a diverse range of heterocyclic frameworks that form the core of many drug molecules.[2]

-

Scaffold for Drug Discovery: The rigid, well-defined geometry of the products derived from DTBAD makes them excellent scaffolds for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Specific Synthetic Applications: While its use in the direct synthesis of a final marketed drug is often embedded within a multi-step sequence, its role as a key building block is significant. For example, the principles of cycloaddition reactions involving acetylenic esters are fundamental in the synthesis of various complex natural products and their analogues, which are often starting points for drug discovery programs.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is crucial for its effective use and characterization.

Table of Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molar Mass | 226.27 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Melting Point | 33-37 °C[3] |

| Boiling Point | 80-82 °C at 0.05 mmHg[2] |

| CAS Number | 66086-33-7[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 1.51 (s, 18H). The single peak is indicative of the 18 equivalent protons of the two tert-butyl groups.[4]

-

¹³C NMR (CDCl₃, 75 MHz): δ 170.1 (C=O), 82.9 (C(CH₃)₃), 77.2 (C≡C), 28.0 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): ~2980 (C-H stretch), ~1710 (C=O stretch), ~1250 (C-O stretch).

-

Mass Spectrometry (EI): m/z 226 (M⁺), 171 (M⁺ - C₄H₉), 57 (C₄H₉⁺, base peak).[4]

Conclusion

This compound, a reagent with a rich, albeit not always perfectly documented, history, remains a cornerstone of modern organic synthesis. Its unique structural features—a reactive triple bond activated by two bulky ester groups—provide chemists with a powerful tool for the construction of complex molecular architectures. From its foundational role in cycloaddition reactions to its application in the synthesis of novel heterocyclic scaffolds for drug discovery, DTBAD continues to demonstrate its versatility and importance. For researchers in the pharmaceutical and chemical sciences, a deep understanding of this reagent is not merely beneficial but essential for the advancement of molecular design and synthesis.

References

-

PubChem. Di-tert-butyl azodicarboxylate compound summary. [Link]

-

Organic Syntheses. di-tert-butyldiaziridinone. [Link]

-

Organic Syntheses. di-tert-butyl. [Link]

-

Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. Diethyl acetylenedicarboxylate compound summary. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

Organic Syntheses. acetylenedicarboxylic acid. [Link]

Sources

An In-depth Technical Guide to Di-tert-Butyl Acetylenedicarboxylate: Structure, Bonding, and Reactivity

This guide provides a comprehensive technical overview of di-tert-butyl acetylenedicarboxylate (DTBAD), a versatile reagent in modern organic synthesis. We will delve into its unique chemical structure, the nature of its bonding, and its diverse reactivity, offering insights valuable to researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

This compound, with the linear formula (CH₃)₃COCOC≡CCOOC(CH₃)₃, is a key building block in the synthesis of complex organic molecules. Its structure, characterized by a central carbon-carbon triple bond flanked by two bulky tert-butyl ester groups, imparts a unique combination of steric hindrance and electrophilicity. This distinct electronic and steric profile makes it a highly valuable tool for chemists, particularly in the construction of heterocyclic frameworks and in cycloaddition reactions.[1] The tert-butyl groups, in addition to providing steric bulk, offer a degree of stability and influence the solubility of the molecule and its derivatives.

Molecular Structure and Bonding: A Deeper Look

The chemical structure of this compound is defined by its linear acetylenic core and the spatially demanding tert-butyl ester functionalities.

The Acetylenic Core: A Hub of Reactivity

The foundation of DTBAD's reactivity lies in the carbon-carbon triple bond (C≡C) of the but-2-ynedioate backbone. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. The sp-hybridization of the acetylenic carbons results in a linear geometry for the C-C≡C-C fragment. The electron density of the π-systems is susceptible to attack by both nucleophiles and electrophiles, making the alkyne a versatile functional group. The electron-withdrawing nature of the adjacent carbonyl groups significantly polarizes the triple bond, rendering the acetylenic carbons highly electrophilic and prone to nucleophilic attack.

The Tert-Butyl Ester Groups: Steric and Electronic Influence

The two tert-butyl ester groups play a crucial role in modulating the reactivity of the acetylenic core. The bulky nature of the tert-butyl groups provides significant steric shielding, which can influence the regioselectivity and stereoselectivity of reactions. For instance, in cycloaddition reactions, the tert-butyl groups can direct the approach of the reacting partner.

Electronically, the ester groups are strongly electron-withdrawing, which further enhances the electrophilic character of the C≡C triple bond. This electronic effect is fundamental to DTBAD's utility as a potent dienophile and Michael acceptor.

Table 1: Key Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 66086-33-7 |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Colorless to off-white solid |

| Melting Point | 33-37 °C (lit.) |

| Boiling Point | 80-82 °C at 0.05 mmHg (lit.) |

Synthesis of this compound

The synthesis of acetylenedicarboxylates, such as the dimethyl and diethyl esters, is well-established and often involves the esterification of acetylenedicarboxylic acid.[3] For this compound, a common laboratory-scale synthesis involves the reaction of acetylenedicarboxylic acid with an excess of isobutylene in the presence of a strong acid catalyst.

Caption: Cycloaddition reactions involving DTBAD.

Nucleophilic Addition Reactions

The electrophilic triple bond of DTBAD readily undergoes conjugate addition by a wide range of nucleophiles, including amines, thiols, and phosphines. These Michael-type additions are fundamental for the introduction of new functional groups and the construction of linear and cyclic compounds.

Multi-component Reactions

This compound is an excellent substrate for multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly efficient for generating molecular diversity and is of significant interest in drug discovery.

Applications in Drug Development and Fine Chemicals

The versatility of this compound has led to its widespread use in the synthesis of pharmaceuticals and other fine chemicals. [4]Its ability to participate in the construction of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules, makes it an invaluable tool for medicinal chemists. For instance, the reaction of phenacylmalononitriles with dialkyl but-2-ynedioates can lead to the formation of highly functionalized cyclopentene derivatives. [5]

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction with this compound

-

Reactant Preparation: Dissolve the diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DTBAD: To the stirred solution of the diene, add this compound (1.0-1.2 equivalents) either neat or as a solution in the same solvent.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the diene.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a uniquely structured and highly reactive molecule that has secured a prominent place in the synthetic organic chemist's toolbox. Its electron-deficient triple bond, modulated by the steric and electronic effects of the tert-butyl ester groups, allows for a wide range of chemical transformations. From the construction of complex polycyclic and heterocyclic systems to its application in multi-component reactions, DTBAD continues to be a critical reagent in the advancement of organic synthesis, with significant implications for drug discovery and the development of novel materials.

References

-

PubChem. Di-tert-butyl azodicarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl acetylenedicarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Di-t-butylacetylene. National Center for Biotechnology Information. [Link]

-

Dalton Transactions. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Royal Society of Chemistry. [Link]

-

ResearchGate. (PDF) Utility of Acetylenedicarboxylate in Organic Synthesis. [Link]

-

Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. [Link]

-

ResearchGate. (PDF) The crystal structure of di-tert-butyl dicarbonate, C10H18O5. [Link]

-

ResearchGate. (PDF) Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

Sources

The Ascendancy of the Electron-Deficient Triple Bond: An In-depth Technical Guide to Electrophilic Alkynes in Organic Synthesis

Abstract

The carbon-carbon triple bond, traditionally viewed as a nucleophilic entity, has undergone a paradigm shift in its synthetic application. By rendering the alkyne electron-deficient, a powerful class of reagents known as electrophilic alkynes has emerged, unlocking novel bond disconnections and enabling the construction of complex molecular architectures. This guide provides a comprehensive exploration of the generation, reactivity, and strategic application of electrophilic alkynes for researchers, scientists, and drug development professionals. We will delve into the core classes of these reagents, including ynamides, alkynyl hypervalent iodine compounds, and alkynyl onium salts, elucidating the mechanistic underpinnings of their reactivity in key transformations such as Michael additions, cycloadditions, and transition-metal catalyzed processes. Through field-proven insights, detailed experimental protocols, and a focus on applications in medicinal chemistry and natural product synthesis, this document serves as a technical resource for harnessing the synthetic potential of electrophilic alkynes.

Introduction: Reversing the Polarity of the Alkyne

The intrinsic electron density of the two π-bonds in an alkyne typically dictates its behavior as a nucleophile in organic reactions.[1][2] However, the attachment of a potent electron-withdrawing group (EWG) to the alkyne terminus inverts this classical reactivity profile, a concept known as "umpolung." This creates an electron-deficient, or electrophilic, alkyne, a versatile building block in modern organic synthesis.[3] The resulting polarization of the triple bond renders the β-carbon susceptible to attack by a wide range of nucleophiles, opening a gateway to a diverse array of functionalized molecules.[4][5]

The unique linear geometry and rich reactivity of the alkynyl group have made it a valuable component in drug design, contributing to enhanced metabolic stability, target binding optimization, and molecular rigidity.[3] The advent of electrophilic alkynes has further expanded their utility, providing novel strategies for the synthesis of complex natural products and pharmaceutically active compounds.[5][6]

This guide will systematically explore the major classes of electrophilic alkynes, focusing on their preparation, characteristic reactions, and strategic deployment in synthesis.

Ynamides: The Electron-Deficient Aminoalkynes

Ynamides, characterized by a nitrogen atom bearing an electron-withdrawing group directly attached to a triple bond, are a prominent class of electrophilic alkynes.[4][7] The electron-withdrawing group on the nitrogen atom is crucial for attenuating the electron-donating propensity of the nitrogen lone pair, thereby rendering the alkyne electrophilic.[6][8] This fine-tuning of reactivity has positioned ynamides as exceptionally versatile intermediates in organic synthesis.[5]

Synthesis of Ynamides

Significant progress in the synthesis of ynamides over the past two decades has made these reagents readily accessible.[4] While early methods were often limited in scope and required harsh conditions, modern approaches offer greater efficiency and functional group tolerance.[4] Copper-catalyzed cross-coupling reactions between nitrogen nucleophiles and alkynylating agents have become a cornerstone of ynamide synthesis.[4]

Experimental Protocol: Copper-Catalyzed Synthesis of an Ynamide

This protocol is adapted from a general procedure for the copper-mediated coupling of amides with alkynyl bromides.[9]

Materials:

-

Amide (e.g., N-methyl-p-toluenesulfonamide) (1.0 equiv)

-

Copper(I) iodide (CuI) (1.0 equiv)

-

1-Bromoalkyne (e.g., 1-bromo-2-phenylacetylene) (1.2 equiv)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the amide (1.0 equiv) and anhydrous toluene.

-

Add CuI (1.0 equiv) to the solution.

-

Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the formation of the copper amide is observed (typically indicated by a color change).

-

Add the 1-bromoalkyne (1.2 equiv) to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity of Ynamides

The polarized nature of the ynamide triple bond is the foundation of its diverse reactivity.[5] They readily participate in a variety of transformations, including Michael additions, cycloadditions, and transition-metal-catalyzed reactions.

Ynamides are excellent Michael acceptors, reacting with a broad range of nucleophiles to afford highly functionalized enamides.

Caption: Michael addition of a nucleophile to an ynamide.

Ynamides are valuable partners in various cycloaddition reactions, providing access to a wide array of heterocyclic structures. Their participation in [4+2], [3+2], and other cycloadditions has been extensively explored.

Applications in Synthesis

The unique reactivity of ynamides has been harnessed in the total synthesis of numerous natural products and in the development of novel pharmaceuticals.[6] They serve as key building blocks for constructing complex nitrogen-containing scaffolds.[5]

Alkynyl Hypervalent Iodine Reagents: Powerful Electrophilic Alkynylating Agents

Hypervalent iodine reagents have emerged as potent electrophilic synthons in organic chemistry due to the weak, hypervalent bond.[3] Ethynyl hypervalent iodine reagents, in particular, are exceptional for the electrophilic transfer of an alkyne moiety.[10] Among these, ethynylbenziodoxol(on)es (EBX) have gained prominence due to their enhanced stability and reactivity compared to acyclic alkynyliodonium salts.[11]

Synthesis of Alkynyl Hypervalent Iodine Reagents

The synthesis of EBX reagents has been refined to allow for their practical application. A notable example is the preparation of triisopropylsilyl-protected EBX (TIPS-EBX), which is now commercially available.[3]

Experimental Protocol: Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

This protocol is based on the procedure developed by Waser and coworkers.[3]

Materials:

-

2-Iodoxybenzoic acid (IBX)

-

(Triisopropylsilyl)acetylene

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flask protected from light, suspend 2-iodoxybenzoic acid in anhydrous DCM.

-

Add (triisopropylsilyl)acetylene to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the dissolution of IBX.

-

After complete dissolution, filter the reaction mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to afford the crude TIPS-EBX.

-

The product can be further purified by recrystallization.

Reactivity of Alkynyl Hypervalent Iodine Reagents

Alkynyl hypervalent iodine reagents are highly effective for the electrophilic alkynylation of a wide range of nucleophiles, including C-nucleophiles (such as enolates), heteroatom nucleophiles, and even radicals.[3][12]

These reagents are particularly useful for the α-alkynylation of carbonyl compounds under mild, metal-free conditions.[13]

Caption: Electrophilic alkynylation of a ketone enolate with TIPS-EBX.

A significant advancement has been the use of EBX reagents in photoredox-catalyzed radical alkynylation reactions, such as the decarboxylative alkynylation of carboxylic acids.[3]

Table 1: Comparison of Electrophilic Alkynylating Reagents

| Reagent Class | Key Features | Advantages | Disadvantages |

| Ynamides | Nitrogen-substituted alkynes | Tunable reactivity, stable | Synthesis can be multi-step |

| Alkynyl Halides | Halogen-substituted alkynes | Readily available | Often have limited reactivity |

| Alkynyl Hypervalent Iodine | Iodine(III)-containing reagents | Highly electrophilic, versatile | Can be unstable, stoichiometric |

| Alkynyl Onium Salts | Phosphonium, Sulfonium, etc. | High reactivity | Can be moisture-sensitive |

Alkynyl Onium Salts: Highly Reactive Electrophilic Partners

Alkynyl onium salts, such as phosphonium and sulfonium salts, represent another important class of electrophilic alkynes. The positively charged heteroatom strongly withdraws electron density from the alkyne, making it highly susceptible to nucleophilic attack.

Synthesis of Alkynyl Onium Salts

Alkynyl phosphonium salts are typically prepared by the reaction of a phosphine with an alkynyl halide or a hypervalent iodine reagent.[14][15][16][17] Alkynyl sulfonium salts can be synthesized through various methods, including the reaction of ethynyliodonium salts with sulfides.[18][19]

Reactivity and Applications

Alkynyl onium salts are potent Michael acceptors and participate in a variety of cycloaddition and annulation reactions. Their high reactivity makes them valuable for the construction of complex cyclic and acyclic systems.

Strategic Applications in Drug Discovery and Development

The unique reactivity of electrophilic alkynes has found significant application in medicinal chemistry and drug discovery. Their ability to react with biological nucleophiles has been exploited in fragment-based ligand discovery and the development of covalent inhibitors.[20][21][22][23]

Fragment-Based Drug Discovery

Electrophilic fragments, including those containing an activated alkyne, are used to screen for binding to protein targets. The formation of a covalent bond can help in identifying novel binding pockets and provides a strong starting point for lead optimization.[20][23]

Covalent Inhibitors

The targeted covalent inhibition of proteins is a powerful strategy in drug design. Electrophilic alkynes can serve as "warheads" that react with specific amino acid residues (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.[20]

Caption: Workflow for electrophilic fragment-based drug discovery.

Conclusion

The field of electrophilic alkynes has matured into a cornerstone of modern organic synthesis, providing chemists with a powerful toolkit for the construction of complex molecules. The ability to invert the classical nucleophilic reactivity of the triple bond has opened up new avenues for chemical innovation. From the versatile ynamides to the highly reactive hypervalent iodine reagents and onium salts, each class of electrophilic alkyne offers unique advantages and applications. Their growing importance in medicinal chemistry, particularly in the realm of covalent inhibitors and fragment-based screening, underscores their potential to accelerate the drug discovery process. As our understanding of their reactivity continues to deepen, we can anticipate the development of even more sophisticated and selective transformations, further solidifying the role of electrophilic alkynes as indispensable reagents in the synthetic chemist's arsenal.

References

-

Electrophilic Addition Reactions of Alkynes. (2023, January 22). Chemistry LibreTexts. [Link]

-

Electrophilic Alkynylation. (n.d.). EPFL. [Link]

-

Electrophilic Addition to Alkynes. (n.d.). University of Liverpool. [Link]

-

The Chemistry of Ynamides: Development, Syntheses, and Applications in Organic Synthesis. (2024, June 14). Taylor & Francis. [Link]

-

Electrophilic Addition to Alkynes. (2021, February 17). YouTube. [Link]

-

Electrophilic Addition Reactions of Alkynes. (n.d.). Chemistry Steps. [Link]

-

Lynch, C. C., Sripada, A., & Wolf, C. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(23), 8543–8583. [Link]

-

13.7: Electrophilic Addition Reactions of Alkynes. (2020, August 26). Chemistry LibreTexts. [Link]

-

Syntheses of phosphonium salts 7 a–c with alkynyl π‐substituents. (n.d.). ResearchGate. [Link]

-

Ward, R. A., & Gloeckner, C. (2021). Fragment-based covalent ligand discovery. RSC Medicinal Chemistry, 12(3), 345–358. [Link]

-

11.3: Cycloaddition Reactions of Alkynes. (2021, August 10). Chemistry LibreTexts. [Link]

-

Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Catalysis. [Link]

-